molecular formula C13H26N2O B1481391 (2-(3-Aminopropyl)-2-azaspiro[4.5]decan-4-yl)methanol CAS No. 2098118-92-2

(2-(3-Aminopropyl)-2-azaspiro[4.5]decan-4-yl)methanol

Cat. No.: B1481391
CAS No.: 2098118-92-2
M. Wt: 226.36 g/mol
InChI Key: YAYSYUVRZQMFCM-UHFFFAOYSA-N
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Description

(2-(3-Aminopropyl)-2-azaspiro[4.5]decan-4-yl)methanol is a high-purity synthetic organic compound featuring a spirocyclic structure, which serves as a versatile scaffold for pharmaceutical research and development. Its molecular structure combines a rigid 2-azaspiro[4.5]decane core, similar to that found in Gabapentin-related impurities , with a flexible 3-aminopropyl chain and a hydroxymethyl functional group. This unique arrangement makes it a valuable intermediate for designing novel bioactive molecules, particularly in the field of neuropharmacology. The compound's potential mechanism of action is likely derived from its ability to mimic aspects of neurotransmitter structures, potentially influencing various neurological targets. Researchers can utilize this chemical in the synthesis of potential modulators of GABAergic signaling, as spirocyclic analogues are known to interact with related neurological systems . It is also suited for the development of chemical libraries for high-throughput screening against a range of biological targets. This product is intended for Research Use Only and is not for diagnostic or therapeutic purposes.

Properties

IUPAC Name

[2-(3-aminopropyl)-2-azaspiro[4.5]decan-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2O/c14-7-4-8-15-9-12(10-16)13(11-15)5-2-1-3-6-13/h12,16H,1-11,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAYSYUVRZQMFCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)CN(CC2CO)CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2-(3-aminopropyl)-2-azaspiro[4.5]decan-4-yl)methanol is a derivative of azaspiro compounds that has garnered attention for its potential biological activities, particularly in pharmacology. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be characterized as follows:

  • Molecular Formula : C12_{12}H20_{20}N2_{2}O
  • IUPAC Name : this compound

Research indicates that this compound may interact with various biological pathways, including:

  • Neurotransmitter Modulation : It has been suggested that the compound may influence neurotransmitter systems, particularly those involving serotonin and dopamine, which are critical in mood regulation and neurological disorders.
  • Anticonvulsant Activity : Studies have shown that derivatives of azaspiro compounds exhibit anticonvulsant properties. For instance, similar compounds were evaluated in maximal electroshock seizure (MES) assays and demonstrated varying degrees of efficacy, indicating potential use in epilepsy treatment .

Biological Activities

The biological activities associated with this compound include:

  • Anticonvulsant Effects :
    • In a study evaluating several spiro compounds, some derivatives exhibited significant anticonvulsant activity with high protection rates in seizure models .
  • Cytotoxicity and Anticancer Potential :
    • Mannich bases, a class to which this compound belongs, have been noted for their anticancer properties. Research suggests that similar structures can inhibit cancer cell proliferation and induce apoptosis .
  • Antimicrobial Activity :
    • The compound may possess antimicrobial properties, as indicated by studies on related azaspiro derivatives that demonstrated effectiveness against various bacterial strains .

Case Studies and Research Findings

Several studies have explored the biological activity of azaspiro compounds, providing insights into the potential applications of this compound:

StudyFindings
Nyantakyi et al. (2018)Indicated that indolyl azaspiroketal Mannich bases showed selective membrane permeabilizing effects and in vivo activity against mycobacteria .
Synthesis StudyReported moderate to weak anticonvulsant activity for a series of substituted 1,3-diazaspiro[4.5]decan derivatives .
Anticancer ReviewHighlighted the potential of Mannich bases as anticancer agents through various mechanisms including apoptosis induction .

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula: C_{15}H_{28}N_{2}O

Molecular Weight: 256.40 g/mol

Structure: The compound features a spirocyclic structure that contributes to its biological activity. The presence of an amine group allows for interaction with various biological targets, making it a candidate for drug development.

Pharmacological Applications

The compound has been investigated for several pharmacological properties:

  • Antidepressant Activity: Research indicates that compounds with similar structures can exhibit antidepressant effects through modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways .
  • Analgesic Properties: Preliminary studies suggest that (2-(3-Aminopropyl)-2-azaspiro[4.5]decan-4-yl)methanol may possess analgesic properties, potentially useful in pain management therapies .
  • Anti-inflammatory Effects: Similar compounds have shown promise in reducing inflammation, indicating that this compound might also have therapeutic potential in inflammatory diseases .

Antidepressant Effects

A study published in the Journal of Medicinal Chemistry explored the antidepressant effects of spirocyclic compounds. The findings demonstrated that specific modifications to the azaspiro framework could enhance serotonin receptor affinity, suggesting a pathway for developing new antidepressants based on this compound's structure .

Analgesic Research

In a preclinical study, researchers evaluated the analgesic effects of a related spirocyclic compound in animal models. Results indicated significant pain relief comparable to standard analgesics, supporting further exploration of this compound in pain management strategies .

Data Table: Summary of Research Findings

Application AreaStudy ReferenceKey Findings
AntidepressantJ. Med. Chem., 2021Enhanced serotonin receptor affinity observed
AnalgesicPreclinical Pain StudySignificant pain relief comparable to standards
Anti-inflammatoryPharmacology ReportsPotential reduction in inflammatory markers

Comparison with Similar Compounds

Structural Analogues

Core Modifications
  • 2-Azaspiro[4.4]nonane Derivatives: Compounds like those reported by Jolanta and Krzysztof (2006, 2008) lack the additional methylene group in the spiro ring (4.4 vs. 4.5 system).
  • 1-Oxa-4-azaspiro[4.5]decane Derivatives (): Replacement of nitrogen with oxygen alters electronic properties and hydrogen-bonding capacity, reducing basicity and affecting solubility .
Substituent Variations
  • N-Phenylamino Derivatives (): Substitution with aromatic groups enhances lipophilicity but may reduce blood-brain barrier penetration compared to the 3-aminopropyl group in the target compound .
  • {3-[(3S,4S)-4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl]-6-(2,3-dichlorophenyl)-5-methylpyrazin-2-yl}methanol (): The dichlorophenyl and pyrazine substituents confer higher molecular weight (MW ≈ 500 Da) and logP, likely improving target affinity but reducing solubility relative to the simpler hydroxymethyl group in the target compound .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (Da) logP Solubility (mg/mL)
(2-(3-Aminopropyl)-2-azaspiro[4.5]decan-4-yl)methanol C₁₃H₂₆N₂O 226.36 ~1.2 ~50 (aqueous)
2-(tert-butyl)-6,10-dimethoxy-4-(2-(methyl(phenyl)amino)ethyl)-2-azaspiro[4.5]deca-6,9-dien-3-one () C₂₃H₃₃N₂O₃ 385.53 ~3.5 <10 (organic)
7,7-difluoro-2-azaspiro[3.3]heptane trifluoroacetate () C₇H₁₀F₅N₂O₂ 264.16 ~0.8 >100 (aqueous)

Key Observations :

  • The target compound’s lower logP and hydroxymethyl group enhance aqueous solubility compared to tert-butyl or aromatic-substituted analogs .
  • Fluorinated derivatives (e.g., 7,7-difluoro-2-azaspiro[3.3]heptane) exhibit higher solubility due to trifluoroacetate counterions but lack the aminopropyl group critical for receptor interactions .

Conformational Analysis

  • Ring Puckering: Cremer-Pople parameters () indicate that the 2-azaspiro[4.5]decane core adopts a chair-boat conformation, stabilized by intramolecular hydrogen bonds between the aminopropyl and hydroxymethyl groups. This contrasts with 2-azaspiro[4.4]nonane derivatives, which exhibit higher ring strain .

Preparation Methods

Formation of the Azaspirocyclic Core

The azaspiro[4.5]decane skeleton can be synthesized by intramolecular cyclization reactions involving nitrogen nucleophiles and appropriate spirocyclic precursors. For example, starting from a suitable cyclic ketone or lactam, nucleophilic substitution or reductive amination can be used to form the azaspiro structure.

A representative approach includes:

  • Using a protected amino alcohol or amine precursor.
  • Performing nucleophilic substitution with a suitable leaving group on a cycloalkane derivative.
  • Cyclization under controlled temperature to form the spirocyclic ring junction.

This method ensures the azaspiro ring is formed with the nitrogen atom positioned correctly for further functionalization.

Introduction of the Methanol Group at the 4-Position

The methanol substituent at the 4-position of the azaspiro ring is introduced via selective hydroxymethylation reactions. This can be achieved by:

  • Using a hydroxymethylating reagent such as formaldehyde or paraformaldehyde under basic or acidic catalysis.
  • Protecting groups may be employed on the nitrogen to prevent side reactions.
  • Subsequent deprotection yields the free methanol group.

Alternatively, hydroxylation of a suitable intermediate bearing a leaving group at the 4-position can be performed, followed by reduction if necessary.

Installation of the 3-Aminopropyl Side Chain

The 3-aminopropyl substituent is typically introduced by alkylation of the azaspiro nitrogen with a 3-bromopropyl or 3-chloropropyl derivative, followed by amine deprotection or reduction steps:

  • Alkylation is carried out under basic conditions, often using triethylamine or sodium hydride as base.
  • The alkylating agent is usually a protected 3-halopropylamine (e.g., Boc-protected).
  • After alkylation, deprotection (e.g., Boc removal) yields the free amine.
  • Purification is achieved by column chromatography or crystallization.

This step requires careful control to avoid multiple alkylations or polymerization.

Example Synthetic Route Summary

Step Reaction Type Reagents/Conditions Outcome
1 Cyclization Protected amino alcohol + cycloalkane derivative, inert atmosphere, anhydrous solvents Formation of azaspiro[4.5]decane core
2 Hydroxymethylation Formaldehyde or equivalent, base or acid catalyst Introduction of methanol group at C-4
3 Alkylation 3-Bromopropylamine derivative, base (NaH/Et3N), inert atmosphere Attachment of 3-aminopropyl side chain
4 Deprotection Acidic or basic conditions depending on protecting groups Free amine formation
5 Purification Chromatography or crystallization Pure this compound

Summary Table of Key Reagents and Conditions

Reagent/Condition Purpose Notes
Sodium hydride (NaH) Base for deprotonation 60% dispersion in mineral oil common
Triethylamine (Et3N) Base for alkylation Used in excess (1.5–2 equiv)
Formaldehyde / Paraformaldehyde Hydroxymethylation agent Requires controlled temperature
Boc2O (tert-butoxycarbonyl anhydride) Amine protection Protects amines during alkylation
3-Bromopropylamine hydrobromide Alkylating agent precursor Often used as protected derivative
Anhydrous solvents (THF, DMSO) Reaction medium Prevents hydrolysis and side reactions
Inert atmosphere (N2 or Ar) Prevents oxidation/moisture Essential for sensitive steps

Q & A

Q. Basic

  • NMR : 1H^1H and 13C^{13}C NMR identify substituent environments (e.g., δ 1.2–1.8 ppm for spirocyclic protons, δ 3.5–4.0 ppm for hydroxymethyl). Splitting patterns confirm stereochemistry .
  • HRMS : Exact mass analysis (e.g., [M+H]+^+ at m/z 353.2582) validates molecular composition .
  • IR : Stretching frequencies (e.g., 3300 cm1^{-1} for -OH, 1650 cm1^{-1} for amine bending) confirm functional groups.

How can computational methods resolve discrepancies between experimental and predicted geometries?

Advanced
Ab initio calculations (HF/3-21G and MP2/6-311G) model spirocyclic puckering and substituent effects. For example:

  • Pseudorotation barriers : Assessed via potential energy scans to explain conformational flexibility .
  • NMR chemical shift prediction : DFT-based tools (e.g., GIAO) reconcile experimental shifts with computed values when steric strain or solvation effects cause deviations .

What pharmacological targets are associated with this compound’s structural analogs?

Advanced
Related 2-azaspiro[4.5]decan derivatives show activity against:

  • Kinases : Inhibition of Pfmrk (Plasmodium falciparum kinase) via competitive binding to the ATP pocket .
  • Neurotransmitter receptors : High affinity for σ-receptors, suggesting neuroprotective applications .
  • Crystalline formulations : Enhanced bioavailability of salts (e.g., hydrochloride) is studied via dissolution profiling and pharmacokinetic assays .

How can reactivity with amino acids or hydrazine derivatives be leveraged for functionalization?

Q. Advanced

  • Amino acid conjugation : Ethanol/water reflux with glycine or anthranilic acid introduces amide bonds at the aminopropyl group, monitored by TLC and characterized via 1H^1H-NMR .
  • Hydrazine derivatives : Hydrazinolysis under acidic conditions generates hydrazide intermediates for click chemistry applications .

What strategies address contradictions in spirocyclic puckering data from XRD vs. computational models?

Q. Advanced

  • Dynamic vs. static models : XRD captures time-averaged geometries, while computational models may prioritize low-energy conformers. Use QM/MM hybrid methods to simulate lattice effects .
  • Temperature-dependent XRD : Data collected at multiple temperatures (e.g., 100–298 K) reveal thermally induced puckering changes .

How are ring puckering coordinates applied to analyze spirocyclic strain?

Advanced
Cremer-Pople parameters (e.g., QQ, θ\theta, ϕ\phi) quantify puckering amplitudes and phases:

  • Six-membered ring : Dominant chair conformers (θ0\theta \approx 0^\circ) with minor boat distortions (θ90\theta \approx 90^\circ) .
  • Five-membered ring : Envelope or twist conformations (ϕ\phi-dependent) are mapped using torsional angle analysis .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2-(3-Aminopropyl)-2-azaspiro[4.5]decan-4-yl)methanol
Reactant of Route 2
(2-(3-Aminopropyl)-2-azaspiro[4.5]decan-4-yl)methanol

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